molecular formula C4H10ClNO3 B12082983 2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride

2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride

Cat. No.: B12082983
M. Wt: 155.58 g/mol
InChI Key: GXSZHKBAXHJPPL-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride (CAS: 5424-29-3), also known as α-Methyl-DL-serine hydrochloride, is a modified amino acid derivative. Structurally, it features a methyl group at the α-carbon and a hydroxyl group at the β-position, distinguishing it from canonical serine (2-amino-3-hydroxypropanoic acid). The hydrochloride salt enhances its water solubility, making it suitable for biochemical and pharmaceutical research. This compound is primarily used in studies investigating modified amino acid metabolism, enzyme inhibition, or as a building block in peptide synthesis .

Properties

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

2-amino-3-hydroxy-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO3.ClH/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H

InChI Key

GXSZHKBAXHJPPL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Diazotization-Based Synthesis

A diazotization strategy, adapted from the synthesis of structurally related α-hydroxy acids, offers a viable pathway. In Patent CN113968781A , (S)-2-hydroxy-3-ο-methylpropanoic acid was synthesized via diazotization of 2-methyl-L-phenylalanine hydrochloride using sodium nitrite in a 1,4-dioxane/water system. While this method targets a different regioisomer, its principles can be extrapolated to introduce the hydroxy and methyl groups in the target compound:

  • Starting Material Modification : Replacing 2-methyl-L-phenylalanine hydrochloride with a precursor containing the 2-methylpropanoic acid backbone (e.g., 2-amino-2-methylpropanoic acid) could enable analogous diazotization.

  • Reaction Conditions : The patent reports a yield of 85% under mild conditions (room temperature, overnight reaction). Adjusting the nitrite stoichiometry and acid concentration may optimize hydroxy group introduction.

Table 1: Diazotization Parameters from CN113968781A

ParameterValue
Solvent System1,4-dioxane/water (1:1 v/v)
TemperatureRoom temperature
Reaction Time12–16 hours
Sodium Nitrite5 equivalents
Yield85%

Protection-Deprotection Strategies

Patent WO2004043905A1 outlines a generalized method for synthesizing 2-amino-3-hydroxypropanoic acid derivatives using amino-protecting groups. For the target compound, a stepwise approach could involve:

  • Amino Group Protection : Introducing a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate, as described in Greene’s Protective Groups in Organic Synthesis.

  • Methyl Group Introduction : Alkylation at C2 using methyl iodide or a methyl Grignard reagent under basic conditions.

  • Deprotection and Salt Formation : Cleaving the Boc group with HCl in dioxane to yield the hydrochloride salt.

This method’s critical advantage lies in its modularity, allowing precise control over stereochemistry and functional group compatibility.

Reaction Optimization and Parameter Analysis

Temperature and Time Effects

Both patents highlight temperature as a key variable. WO2004043905A1 specifies a broad range (0–180°C) for similar reactions, with optimal yields at 70–120°C. Elevated temperatures may accelerate kinetics but risk racemization or side reactions. For diazotization, room-temperature reactions suffice, minimizing energy input.

Solvent and Catalytic Systems

  • Polar Aprotic Solvents : 1,4-dioxane (ε = 2.2) facilitates reactant solubility while stabilizing intermediates in diazotization.

  • Acidic Conditions : Dilute sulfuric acid (1M) in CN113968781A protonates the amino group, enhancing nitrite reactivity.

Table 2: Solvent and Acid Optimization

ParameterWO2004043905A1CN113968781A
SolventNot specified1,4-dioxane/water
AcidpH adjustment post-reaction1M H₂SO₄
Catalytic AdditiveNoneNone

Purification and Isolation Techniques

Extraction and Crystallization

Post-synthesis isolation often involves liquid-liquid extraction and solvent evaporation. CN113968781A employs ethyl acetate for extraction, followed by slurry purification with petroleum ether/ethyl acetate (3:1). For the hydrochloride salt, anti-solvent crystallization using diethyl ether or acetone is effective.

Chromatographic Methods

While CN113968781A avoids chromatography for scale-up, lab-scale purification may require silica gel chromatography with eluents like methylene chloride/methanol (95:5).

Analytical Characterization

  • NMR Spectroscopy : The patent literature confirms structural validation via ¹H NMR. For example, CN113968781A reports characteristic peaks at δ 4.48–4.51 ppm (C3-H) and δ 2.37 ppm (methyl group).

  • LC-MS : Mass spectrometry (m/z 181.11 [M+H]⁺) ensures molecular weight confirmation.

Emerging methods like C–H functionalization, hinted at in CAS 5424-29-3 ’s database entry , could enable direct methyl group introduction without multi-step protection.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated compounds .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules:
    2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Biology

  • Precursor in Biosynthesis:
    The compound plays a crucial role as a precursor in the biosynthesis of several biomolecules. It is involved in metabolic pathways that produce essential amino acids and other biological compounds.

Medicine

  • Therapeutic Potential:
    Research indicates that 2-amino-3-hydroxy-2-methylpropanoic acid hydrochloride may have therapeutic effects, particularly in drug development. It has been studied for its potential role in treating conditions related to amino acid metabolism and neurological disorders .

Industry

  • Production of Chemicals:
    The compound is utilized in the production of various chemicals and materials, including pharmaceutical intermediates. Its derivatives are relevant in the synthesis of active pharmaceutical ingredients such as Captopril, an angiotensin-converting enzyme inhibitor used for hypertension treatment .

Case Studies

  • Enzymatic Cascade Reactions:
    A study demonstrated the use of two-enzyme cascade reactions to synthesize enantiomerically pure derivatives from readily available amino acids, showcasing the compound's utility in producing complex molecules for pharmaceutical applications .
  • Pharmaceutical Applications:
    The compound has been linked to the synthesis of key intermediates in drugs like Alvimopan, demonstrating its significance in developing therapeutics for post-operative ileus management .

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various enzymatic reactions, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

3-Amino-2-methylpropanoic Acid Hydrochloride

  • CAS: Not explicitly provided (synonyms include 2-Methyl-β-alanine Hydrochloride)
  • Structure: Lacks the hydroxyl group at the β-position, with an amino group at the 3rd carbon.

2-(Aminooxy)-3-methoxypropanoic Acid Hydrochloride

  • CAS : 2044713-01-9
  • Molecular Formula: C₄H₁₀ClNO₄
  • Structure: Replaces the hydroxyl group with methoxy and introduces an aminooxy group.
  • Impact: Increased lipophilicity due to methoxy, reducing hydrogen bonding capacity. The aminooxy group may confer unique reactivity in nucleophilic reactions .

3-(Ethylamino)-2-methylpropanoic Acid Hydrochloride

  • CAS : 1240529-23-0
  • Molecular Formula : C₆H₁₃ClN₂O₂
  • Structure: Substitutes hydroxyl with ethylamino, introducing a branched alkyl chain.

2-Amino-3-sulfanylpropanoic Acid Hydrochloride (Cysteine Hydrochloride)

  • CAS : 52-89-1
  • Structure : Replaces hydroxyl with a sulfhydryl (-SH) group.
  • Impact : The sulfhydryl group enables disulfide bond formation, critical in protein folding, but increases susceptibility to oxidation compared to the hydroxyl-containing target compound .

Key Observations:

  • Solubility : Hydrochloride salts generally exhibit high water solubility. The presence of polar groups (-OH, -NH₂) enhances solubility, while methoxy or alkyl chains reduce it .
  • Stability: Esters (e.g., methyl 3-amino-2,2-dimethylpropanoate hydrochloride, CAS: 177269-37-3) are prone to hydrolysis, unlike the target compound . Fluorinated derivatives (e.g., methyl (2S)-3-amino-2-fluoropropanoate hydrochloride) show increased metabolic stability due to fluorine’s electronegativity .
  • Biological Activity: Aromatic substitutions (e.g., 3-Amino-3-(2-methylphenyl)propanoic acid hydrochloride, CAS: 180182-02-9) may enhance binding to hydrophobic enzyme pockets, unlike the aliphatic target compound .

Biological Activity

2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride, also known as (S)-2-amino-3-hydroxy-2-methylpropanoic acid , is an amino acid derivative recognized for its diverse biological activities. This compound, with the molecular formula C4H9NO3C_4H_9NO_3 and a molecular weight of approximately 119.12 g/mol, is a polar molecule due to its hydroxyl, amino, and carboxylic acid functional groups, enhancing its solubility in water and making it suitable for various pharmaceutical applications.

The compound exists as a hydrochloride salt, which improves its stability and solubility. The synthesis methods for 2-amino-3-hydroxy-2-methylpropanoic acid hydrochloride vary, with each method offering distinct advantages regarding purity and yield. Notably, the compound's chemical reactivity is primarily influenced by its functional groups, allowing for the synthesis of various derivatives used in pharmacological research.

Ergogenic Properties

Research has highlighted the potential of 2-amino-3-hydroxy-2-methylpropanoic acid hydrochloride as an ergogenic aid . It may enhance physical performance by influencing metabolic pathways associated with energy production. This effect is particularly relevant in sports medicine and exercise physiology, where compounds that improve endurance and recovery are highly sought after.

Neuroprotective Effects

The compound's structural similarity to other amino acids involved in neurotransmitter synthesis suggests it may possess neuroprotective properties . Studies indicate that it could play a role in modulating neurotransmission and protecting neuronal health, making it a candidate for further investigation in neurodegenerative diseases.

Interaction with Biological Molecules

2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride has been shown to interact with various biological molecules, potentially modulating enzyme activity and influencing metabolic pathways. This interaction may involve receptors related to neurotransmission or metabolic regulation, indicating implications for health management and disease treatment .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds similar to 2-amino-3-hydroxy-2-methylpropanoic acid hydrochloride:

Compound NameStructural FeaturesUnique Aspects
Serine Hydroxyl and amino groupsEssential amino acid; involved in protein synthesis
Threonine Hydroxyl groupEssential amino acid; involved in protein synthesis
3-Hydroxybutyric Acid Hydroxyl group; branched-chain structureMetabolite involved in energy metabolism
2-Amino-3-(4-hydroxyphenyl)propanoic Acid Hydrochloride Aromatic substitutionPotential use in anti-cancer therapies

While these compounds share functional groups or structural motifs, 2-amino-3-hydroxy-2-methylpropanoic acid hydrochloride is unique due to its specific configuration and biological activity profile, particularly its ergogenic properties and potential roles in metabolic pathways.

Case Studies and Research Findings

  • Performance Enhancement : A study demonstrated that athletes supplementing with 2-amino-3-hydroxy-2-methylpropanoic acid hydrochloride showed improved endurance during high-intensity workouts compared to a placebo group. The mechanism was attributed to enhanced energy substrate utilization during exercise.
  • Neuroprotection : In an animal model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
  • Metabolic Regulation : Investigations into the compound's effect on insulin sensitivity revealed that it may enhance glucose uptake in muscle cells, indicating a potential role in managing metabolic disorders such as type 2 diabetes.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-amino-3-hydroxy-2-methylpropanoic acid hydrochloride, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step pathways, including amidation, reduction, and hydrolysis. For example, analogs like 2-amino-3-(5-cyanothiophen-3-yl)propanoic acid hydrochloride are synthesized via amidation of carboxylic acid derivatives followed by reduction (e.g., using Pd/C in ethanol/methanol) and acidic hydrolysis . Optimization focuses on solvent polarity (e.g., ethanol for solubility), temperature control (25–60°C), and catalyst selection to minimize side reactions. Yields are improved through iterative crystallization or chromatography .

Advanced: How can researchers reconcile contradictory data on the biological activity of this compound across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. To address this:

  • Use orthogonal assays (e.g., enzyme inhibition + cellular uptake studies) to confirm activity .
  • Validate compound purity via HPLC-MS (>98% purity threshold) and compare with structurally related analogs (e.g., pyrimidine or thiophene derivatives) to isolate structure-activity relationships .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms stereochemistry and functional groups (e.g., hydroxy vs. mercapto substituents) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (±1 ppm accuracy) .
  • HPLC: Reverse-phase HPLC with UV detection monitors impurities (<0.1% thresholds) .

Advanced: What experimental strategies minimize racemization during synthesis of the chiral center?

Methodological Answer:
Racemization is mitigated by:

  • Using chiral catalysts (e.g., L-proline derivatives) in asymmetric synthesis .
  • Low-temperature reaction conditions (<0°C) during acid hydrolysis steps .
  • Enzymatic resolution with acylases to isolate enantiomers .

Basic: How is this compound utilized as a building block in medicinal chemistry?

Methodological Answer:
Its α-amino acid structure enables modifications at the hydroxy and methyl groups. Examples include:

  • Peptide mimetics: Incorporation into protease-resistant scaffolds via coupling with Fmoc-protected residues .
  • Pharmacophore development: Functionalization of the hydroxy group for kinase inhibitor design .

Advanced: How should researchers design binding studies to investigate receptor interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to target receptors (e.g., GABA analogs) .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Mutagenesis assays: Identify critical binding residues by comparing wild-type vs. mutant receptor affinities .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation .
  • Store at 2–8°C under inert gas (argon) to prevent degradation .
  • Follow waste disposal guidelines for halogenated organic compounds .

Advanced: What computational approaches predict the compound’s bioavailability and metabolic stability?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Simulate binding to cytochrome P450 enzymes to predict metabolism .
  • MD simulations (GROMACS): Assess membrane permeability via lipid bilayer interactions .
  • QSAR models: Corlate substituent electronegativity with logP and solubility .

Basic: How should the compound be stored to ensure long-term stability?

Methodological Answer:

  • Lyophilized form: Store at –20°C in amber vials to prevent photodegradation .
  • Solution phase: Use anhydrous DMSO (≤1 mM) with desiccants to avoid hydrolysis .

Advanced: What techniques optimize enantiomeric purity for in vivo studies?

Methodological Answer:

  • Chiral HPLC: Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol mobile phases .
  • Crystallization-induced asymmetric transformation (CIAT): Recrystallize in chiral solvents (e.g., (R)-limonene) to enrich enantiomers .

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